molecular formula C29H30N2O3 B11077937 3-(3-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11077937
M. Wt: 454.6 g/mol
InChI Key: CTIFPUJIPYLEFK-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of diazepines. This compound is characterized by its unique structure, which includes a hexahydro-dibenzo diazepine core with methoxy and propoxy substituents on the phenyl rings. Diazepines are known for their wide range of pharmacological properties, including anticonvulsant and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of propylphosphonic anhydride (T3P®) as a mediator in a three-component reaction . The reaction typically involves the condensation of o-phenylenediamine with a diketone and an aromatic aldehyde under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like iodine, leading to the formation of oxidized derivatives.

    Reduction: Reductive amination can be employed to modify the diazepine ring.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Iodine in DMSO at elevated temperatures.

    Reduction: Sodium cyanoborohydride in DMF with acetic acid.

    Substitution: Various halogenating agents and nucleophiles under controlled conditions.

Major Products

Scientific Research Applications

3-(3-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a peptide mimic, influencing protein-protein interactions.

    Medicine: Investigated for its anticonvulsant and antitumor properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to mimic peptide β-turn secondary structures, allowing it to interact with various proteins and receptors. This interaction can modulate biological processes, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to mimic peptide structures makes it particularly valuable in medicinal chemistry and drug design.

Properties

Molecular Formula

C29H30N2O3

Molecular Weight

454.6 g/mol

IUPAC Name

9-(3-methoxyphenyl)-6-(4-propoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H30N2O3/c1-3-15-34-22-13-11-19(12-14-22)29-28-26(30-24-9-4-5-10-25(24)31-29)17-21(18-27(28)32)20-7-6-8-23(16-20)33-2/h4-14,16,21,29-31H,3,15,17-18H2,1-2H3

InChI Key

CTIFPUJIPYLEFK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)OC)NC5=CC=CC=C5N2

Origin of Product

United States

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